molecular formula C9H11NO3 B7978826 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde

Cat. No.: B7978826
M. Wt: 181.19 g/mol
InChI Key: DAPNTTOJYNOKJU-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a pyridine derivative, characterized by the presence of a methoxyethoxy group at the 5-position and a carbaldehyde group at the 3-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde typically involves the introduction of the methoxyethoxy group and the carbaldehyde group onto the pyridine ring. One common method involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is unique due to the presence of both the methoxyethoxy group and the carbaldehyde group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPNTTOJYNOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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